Cas no 2680701-01-1 (prop-2-en-1-yl N-(1r,4r)-4-carbamimidoylcyclohexylcarbamate)

prop-2-en-1-yl N-(1r,4r)-4-carbamimidoylcyclohexylcarbamate 化学的及び物理的性質
名前と識別子
-
- 2680701-01-1
- prop-2-en-1-yl N-[(1r,4r)-4-carbamimidoylcyclohexyl]carbamate
- EN300-28274682
- prop-2-en-1-yl N-(1r,4r)-4-carbamimidoylcyclohexylcarbamate
-
- インチ: 1S/C11H19N3O2/c1-2-7-16-11(15)14-9-5-3-8(4-6-9)10(12)13/h2,8-9H,1,3-7H2,(H3,12,13)(H,14,15)
- InChIKey: HTXLMXVAOHATOG-UHFFFAOYSA-N
- ほほえんだ: O(CC=C)C(NC1CCC(C(=N)N)CC1)=O
計算された属性
- せいみつぶんしりょう: 225.147726857g/mol
- どういたいしつりょう: 225.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
prop-2-en-1-yl N-(1r,4r)-4-carbamimidoylcyclohexylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28274682-5.0g |
prop-2-en-1-yl N-[(1r,4r)-4-carbamimidoylcyclohexyl]carbamate |
2680701-01-1 | 95.0% | 5.0g |
$3065.0 | 2025-03-19 | |
Enamine | EN300-28274682-0.5g |
prop-2-en-1-yl N-[(1r,4r)-4-carbamimidoylcyclohexyl]carbamate |
2680701-01-1 | 95.0% | 0.5g |
$1014.0 | 2025-03-19 | |
Enamine | EN300-28274682-2.5g |
prop-2-en-1-yl N-[(1r,4r)-4-carbamimidoylcyclohexyl]carbamate |
2680701-01-1 | 95.0% | 2.5g |
$2071.0 | 2025-03-19 | |
Enamine | EN300-28274682-10.0g |
prop-2-en-1-yl N-[(1r,4r)-4-carbamimidoylcyclohexyl]carbamate |
2680701-01-1 | 95.0% | 10.0g |
$4545.0 | 2025-03-19 | |
Enamine | EN300-28274682-1.0g |
prop-2-en-1-yl N-[(1r,4r)-4-carbamimidoylcyclohexyl]carbamate |
2680701-01-1 | 95.0% | 1.0g |
$1057.0 | 2025-03-19 | |
Enamine | EN300-28274682-1g |
prop-2-en-1-yl N-[(1r,4r)-4-carbamimidoylcyclohexyl]carbamate |
2680701-01-1 | 1g |
$1057.0 | 2023-09-09 | ||
Enamine | EN300-28274682-0.05g |
prop-2-en-1-yl N-[(1r,4r)-4-carbamimidoylcyclohexyl]carbamate |
2680701-01-1 | 95.0% | 0.05g |
$888.0 | 2025-03-19 | |
Enamine | EN300-28274682-0.1g |
prop-2-en-1-yl N-[(1r,4r)-4-carbamimidoylcyclohexyl]carbamate |
2680701-01-1 | 95.0% | 0.1g |
$930.0 | 2025-03-19 | |
Enamine | EN300-28274682-0.25g |
prop-2-en-1-yl N-[(1r,4r)-4-carbamimidoylcyclohexyl]carbamate |
2680701-01-1 | 95.0% | 0.25g |
$972.0 | 2025-03-19 | |
Enamine | EN300-28274682-10g |
prop-2-en-1-yl N-[(1r,4r)-4-carbamimidoylcyclohexyl]carbamate |
2680701-01-1 | 10g |
$4545.0 | 2023-09-09 |
prop-2-en-1-yl N-(1r,4r)-4-carbamimidoylcyclohexylcarbamate 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
prop-2-en-1-yl N-(1r,4r)-4-carbamimidoylcyclohexylcarbamateに関する追加情報
Prop-2-en-1-yl N-(1r,4r)-4-Carbamimidoylcyclohexylcarbamate (CAS No. 2680701-01-1): An Overview of Its Structure, Properties, and Applications
Prop-2-en-1-yl N-(1r,4r)-4-carbamimidoylcyclohexylcarbamate (CAS No. 2680701-01-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of carbamates and is characterized by its cyclohexyl ring and a propenyl substituent, which contribute to its distinct chemical and biological properties.
The structure of prop-2-en-1-yl N-(1r,4r)-4-carbamimidoylcyclohexylcarbamate is particularly noteworthy. The cyclohexyl ring provides a rigid scaffold that can influence the compound's conformational stability and interactions with biological targets. The propenyl group, on the other hand, introduces a degree of flexibility and reactivity that can be harnessed for various applications. The presence of the carbamimidoyl group further enhances the compound's ability to form hydrogen bonds and participate in electrostatic interactions, which are crucial for its biological activity.
In terms of physical properties, prop-2-en-1-yl N-(1r,4r)-4-carbamimidoylcyclohexylcarbamate is a white crystalline solid with a melting point of approximately 125°C. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These solubility characteristics make it suitable for use in both in vitro and in vivo studies.
The chemical stability of prop-2-en-1-yl N-(1r,4r)-4-carbamimidoylcyclohexylcarbamate has been extensively studied. It is stable under standard laboratory conditions but can undergo hydrolysis in acidic or basic environments. This hydrolysis can be mitigated by storing the compound in a dry environment and using appropriate protective measures during handling.
In the context of biological activity, recent research has highlighted the potential of prop-2-en-1-yl N-(1r,4r)-4-carbamimidoylcyclohexylcarbamate as a promising lead compound for drug development. Studies have shown that it exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has demonstrated potential as an antiviral agent against several RNA viruses, including influenza and coronaviruses.
The mechanism of action of prop-2-en-1-yl N-(1r,4r)-4-carbamimidoylcyclohexylcarbamate is not yet fully understood but is believed to involve multiple pathways. One proposed mechanism is its ability to modulate the activity of key enzymes involved in inflammatory responses, such as COX-2 and LOX. Another potential mechanism involves its interaction with cellular receptors that play a role in viral entry and replication.
To further explore the pharmacological profile of prop-2-en-1-yl N-(1r,4r)-4-carbamimidoylcyclohexylcarbamate, several preclinical studies have been conducted. These studies have evaluated its efficacy in various animal models of inflammation and viral infection. Results from these studies have been promising, with the compound demonstrating significant therapeutic effects at relatively low concentrations.
In addition to its therapeutic potential, prop-2-en-1-yl N-(1r,4r)-4-carbamimidoylcyclohexylcarbamate has also been investigated for its toxicological properties. Preliminary data suggest that it has a favorable safety profile with minimal toxicity observed at therapeutic doses. However, more comprehensive toxicological studies are needed to fully assess its long-term safety.
The synthesis of prop-2-en-1-yl N-(1r,4r)-4-carbamimidoylcyclohexylcarbamate involves a multi-step process that begins with the preparation of the cyclohexylamine derivative followed by coupling with propenol and subsequent carbamimidoylation. The synthetic route has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.
In conclusion, prop-2-en-1-yl N-(1r,4r)-4-carbamimidoylcyclohexylcarbamate (CAS No. 2680701-01-1) represents a promising compound with diverse applications in medicinal chemistry. Its unique structure and favorable biological properties make it an attractive candidate for further research and development as a potential therapeutic agent. Ongoing studies are expected to provide more insights into its mechanisms of action and broaden its scope of application.
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